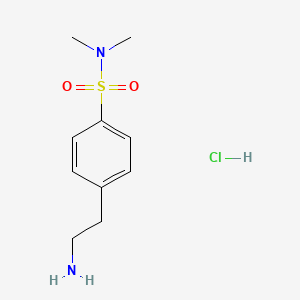
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a water-soluble, irreversible inhibitor of serine proteases, which include enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical studies to prevent protein degradation during purification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to crystallization and drying to obtain a stable, pure compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to prevent protein degradation and to study enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various biochemical assays
Wirkmechanismus
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. The specificity of this compound is similar to that of other serine protease inhibitors, but it is more stable at low pH values .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications but different stability profiles.
Phenylmethylsulfonyl fluoride (PMSF): A widely used serine protease inhibitor but less stable in aqueous solutions compared to 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride.
Uniqueness
This compound is unique due to its high stability in aqueous solutions and its ability to inhibit a broad range of serine proteases. This makes it a valuable tool in biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C10H17ClN2O2S |
|---|---|
Molekulargewicht |
264.77 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H |
InChI-Schlüssel |
OOCJHLKGPRQFML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
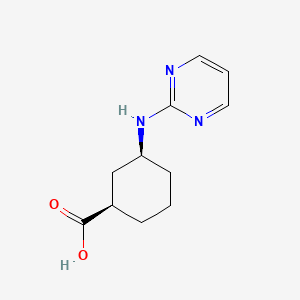
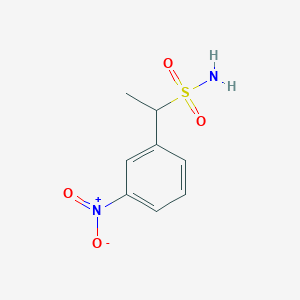
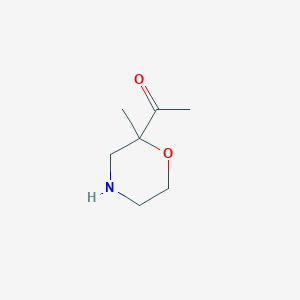
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
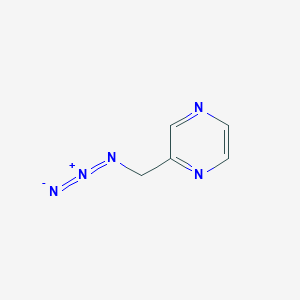
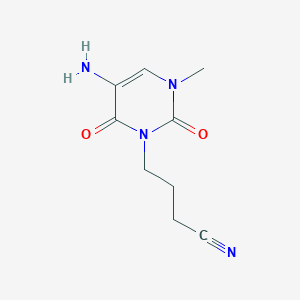
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
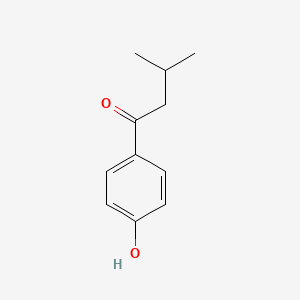
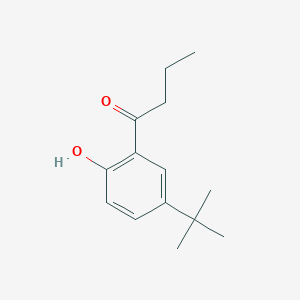
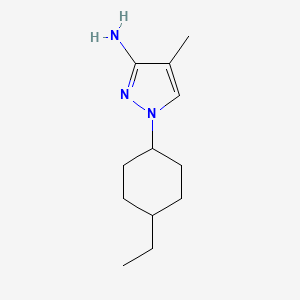
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
